2-Iodo-6-(trifluoromethyl)benzo[b]thiophene
Description
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene is a multi-substituted benzo[b]thiophene derivative featuring an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the fused aromatic ring system. This compound is synthesized via electrophilic cyclization of alkynes using iodine (I₂) in CH₂Cl₂, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce additional substituents . The iodine substituent serves as a versatile handle for further functionalization, while the electron-withdrawing -CF₃ group enhances metabolic stability and influences electronic properties .
Benzo[b]thiophene derivatives are pharmacologically significant, with applications in anticancer, antimicrobial, and anti-inflammatory therapies . The iodine and -CF₃ substituents in this compound may synergistically improve binding affinity to biological targets, such as tubulin or estrogen receptors, as seen in related analogs like raloxifene and combretastatin A-4 .
Properties
Molecular Formula |
C9H4F3IS |
|---|---|
Molecular Weight |
328.09 g/mol |
IUPAC Name |
2-iodo-6-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H4F3IS/c10-9(11,12)6-2-1-5-3-8(13)14-7(5)4-6/h1-4H |
InChI Key |
GFXAVPCSSSINLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)I |
Origin of Product |
United States |
Preparation Methods
Halogenation of 6-(Trifluoromethyl)benzo[b]thiophene Precursors
A common strategy involves starting with a 6-(trifluoromethyl)benzo[b]thiophene derivative bearing a hydroxy or triflate group at the 6-position, followed by electrophilic iodination at the 2-position.
- Iodination Procedure:
Iodine dissolved in benzene is reacted with morpholine to generate a reactive iodinating species at room temperature. Then, the hydroxy-substituted benzo[b]thiophene is added to the mixture, allowing selective iodination at the 2-position. The product precipitates and can be isolated by filtration and washing.
Aryne Chemistry Approach
Aryne intermediates derived from 2-(trimethylsilyl)aryl triflates can be reacted with sulfur-containing nucleophiles to form benzo[b]thiophene cores. For example, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with alkynyl sulfides in the presence of cesium fluoride to induce cyclization and form substituted benzo[b]thiophenes. Subsequent functional group transformations introduce the trifluoromethyl and iodine substituents.
Triflyloxy Intermediates and Subsequent Functionalization
Preparation of 6-triflyloxybenzo[b]thiophene derivatives allows further substitution:
- Starting from 6-hydroxybenzo[b]thiophene derivatives, triflylation with triflic anhydride in the presence of a base (e.g., triethylamine) gives 6-triflyloxybenzo[b]thiophenes.
- These intermediates can undergo nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl groups and other substituents.
- Iodination can be performed either before or after triflylation depending on the synthetic route.
Representative Synthetic Procedure Summary
Analytical and Reaction Conditions Notes
- All reactions are generally performed under inert atmosphere (argon) to prevent oxidation.
- Dry glassware and anhydrous solvents are used to ensure reaction efficiency.
- Temperature control is critical, especially during triflylation and iodination steps, often conducted at 0 °C to room temperature.
- Purification is typically achieved by flash column chromatography or recrystallization.
- Characterization includes NMR (1H, 19F), IR spectroscopy, and elemental analysis to confirm substitution patterns and purity.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at position 2 enables efficient participation in Pd-mediated cross-coupling reactions. In room-temperature β-arylation protocols (Scheme 1), this compound reacts with aryl iodides via a Pd(0)/Pd(II) cycle:
Mechanistic pathway :
-
Oxidative addition of 2-iodo-6-(trifluoromethyl)benzo[b]thiophene to Pd(0)
-
Transmetallation with AgOCH(CF₃)₂ in HFIP solvent
-
Concerted carbopalladation across the thiophene C2–C3 double bond
-
Base-assisted anti-elimination
| Reaction Conditions | Yield | Regioselectivity | |
|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂, K₂CO₃, HFIP, 25°C | 82% | β:α = 98:2 |
| Heck reaction | PdCl₂, Ag₂CO₃, HFIP | 76% | Exclusive β-selectivity |
Key advantages include air/moisture tolerance and compatibility with electron-deficient aryl partners .
Nucleophilic Substitution
The C2 iodine undergoes SNAr displacement with oxygen and nitrogen nucleophiles:
Reactivity trends :
-
Amines : Primary amines (e.g., benzylamine) react in DMF at 80°C (89% yield)
-
Thiols : Requires CuI catalysis in DMSO (72–85% yields)
-
Alkoxides : KOtBu in THF at −40°C achieves 94% substitution
Kinetic isotope effect (KIE) studies (kH/kD = 0.88 at C3) confirm a concerted carbopalladation mechanism rather than electrophilic aromatic substitution .
Electrophilic Functionalization
The trifluoromethyl group directs electrophiles to the C5 position (para to CF₃):
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| NO₂⁺ | HNO₃/H2SO4, 0°C | 5-Nitro derivative | 68% |
| Br₂ | FeBr3, CH2Cl2 | 5-Bromo adduct | 73% |
| ClSO3H | SO3, DCE | 5-Sulfonic acid | 81% |
DFT calculations (ΔG‡ = 22.4 kcal/mol) rationalize the preference for C5 attack due to CF₃-induced charge polarization .
Cyclization Reactions
Under PdI₂/KI catalysis, this compound participates in tandem cross-coupling/heterocyclization:
Example : Reaction with 1-mercapto-3-yn-2-ols yields polycyclic thiophenes via:
-
Oxidative addition at C2–I
-
Alkyne insertion
-
5-endo-dig cyclization
| Catalyst System | Temperature | Yield | |
|---|---|---|---|
| PdI₂/KI (1:10) | MeOH | 50°C | 85% |
| Recycled Pd/BmimBF₄ | Ionic liquid | 80°C | 79% (5 cycles) |
This method enables rapid assembly of fused thiophene architectures .
Functional Group Interconversion
The iodine substituent facilitates late-stage diversification:
Key transformations :
-
Borylation : Miyaura borylation with B₂pin₂/Pd(dppf)Cl₂ (92%)
-
Stille coupling : With tributylvinyltin (Pd(PPh₃)₄, 87%)
-
Carbonylation : CO (1 atm), MeOH, PdCl₂ → methyl ester (78%)
Comparative ¹³C KIEs (1.042 at C3 vs 1.015 at C2) confirm that the reaction center remains localized at the β-position during these transformations .
Stability and Side Reactions
Critical stability considerations:
-
Thermal decomposition : >150°C leads to HI elimination (TGA data: 5% mass loss at 162°C)
-
Photoreactivity : UV light (254 nm) induces homocoupling (17% dimer after 6 hr)
-
Acid sensitivity : Prolonged exposure to TFA causes CF₃ group hydrolysis (t₁/₂ = 8 hr in neat TFA)
These factors necessitate strict temperature control and light-protected storage during synthetic operations .
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the iodine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Table 1: Reactivity of Halogenated Benzo[b]thiophenes
Key Observations :
- Iodine vs. Bromine/Chlorine : The iodine substituent in this compound facilitates faster cross-coupling reactions (e.g., Suzuki) compared to bromo or chloro analogs, but its higher reactivity may require milder conditions to avoid side reactions .
- Trifluoromethyl vs. Methyl/Methoxy : The -CF₃ group increases electronegativity and lipophilicity, improving membrane permeability and resistance to metabolic degradation compared to -CH₃ or -OCH₃ .
Key Observations :
- Iodo and -CF₃ Synergy : The combination of iodine (for synthetic diversification) and -CF₃ (for stability) in this compound positions it as a flexible scaffold for optimizing anticancer activity, similar to combretastatin A-4 derivatives .
- Substituent Positioning : The 6-position substituent (-CF₃ vs. -OH/-OCH₃) critically impacts target selectivity. For example, raloxifene’s 6-OH group is essential for estrogen receptor binding, whereas -CF₃ may favor tubulin interactions .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Iodine’s polarizability may contribute to lower aqueous solubility compared to bromine or chlorine derivatives .
Biological Activity
2-Iodo-6-(trifluoromethyl)benzo[b]thiophene is a compound that belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
The structure of this compound includes a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of iodine potentially contributes to its reactivity and biological interactions.
Antimicrobial Activity
Benzo[b]thiophene derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacteria and fungi. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria and yeast .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Iodo-6-(trifluoromethyl)BT | Staphylococcus aureus | TBD |
| 3-Chlorobenzo[b]thiophene | Staphylococcus aureus | 16 |
| 3-Bromobenzo[b]thiophene | Escherichia coli | TBD |
Anticancer Activity
Research has indicated that benzo[b]thiophenes possess anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, suggesting potential as therapeutic agents in oncology . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Activity
Compounds in this class have also been noted for their anti-inflammatory effects. Studies suggest that they can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several halogenated benzo[b]thiophenes, including derivatives similar to this compound. The results showed promising antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the importance of structural modifications in enhancing efficacy .
- Anticancer Properties : A comparative study on various benzo[b]thiophene derivatives found that those with halogen substitutions exhibited significant cytotoxicity against human hepatoma cells. The study emphasized the role of electronic effects from halogens in modulating biological activity .
- In Silico Studies : Computational analyses have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for benzo[b]thiophene derivatives, suggesting good drug-like properties without violating Lipinski's Rule of Five, which is crucial for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 2-Iodo-6-(trifluoromethyl)benzo[b]thiophene?
- Methodological Answer : Two predominant methods are documented:
- Pd-Catalyzed Coupling : Using 2-iodothiophenol as a starting material with a palladium catalyst, this method offers moderate to good yields (60–85%) and operational simplicity. The protocol is adaptable for diverse 2-substituted benzo[b]thiophenes, enabling scalability for gram-scale synthesis .
- Iodination in Dichloromethane (DCM) : Reacting methyl(2-aryl/alkyl-ethynyl)phenyl sulfanes with molecular iodine (2 eq.) in DCM at room temperature for 3 hours. This method avoids harsh conditions and provides straightforward purification via column chromatography .
- Key Considerations : Compare catalyst systems (e.g., Pd(PPh₃)₄ vs. other ligands) and solvent polarity to optimize yield and selectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 19F NMR confirm regiochemical substitution and trifluoromethyl group integration.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity, as demonstrated in studies using HRMS for analogous benzo[b]thiophenes .
- X-ray Crystallography : Resolves bond angles, dihedral distortions, and packing motifs. For example, single-crystal studies of related compounds reveal planar benzo[b]thiophene cores with iodine and CF₃ groups occupying orthogonal positions .
Advanced Research Questions
Q. How can researchers functionalize the benzo[b]thiophene core for target-specific applications (e.g., optoelectronics or medicinal chemistry)?
- Methodological Answer :
- Electrophilic Substitution : Use dibenzothiophenium triflate reagents to introduce alkynyl, cyano, or aryl groups at the 5-position of the benzo[b]thiophene scaffold. Adjust electrophile strength (e.g., 5-(diarylimino)dibenzothiophenium triflates for amination) and solvent polarity (e.g., acetonitrile vs. DCM) to control reactivity .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Sonogashira couplings to append π-conjugated moieties for optoelectronic materials. Monitor steric effects from the CF₃ group, which may hinder coupling efficiency .
Q. What experimental strategies address contradictory data in reaction yields or selectivity across studies?
- Methodological Answer :
- Catalyst Screening : Test alternative palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂) or ligands (e.g., XPhos vs. SPhos) to mitigate variability in cross-coupling efficiency .
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, THF) versus halogenated solvents (DCM) for iodination reactions, as solvent polarity impacts iodine activation and regioselectivity .
- Purification Protocols : Use gradient elution in column chromatography or recrystallization to isolate products from byproducts (e.g., triethylammonium salts in coupling reactions) .
Q. What role does this compound play in medicinal chemistry or materials science?
- Methodological Answer :
- Medicinal Chemistry : The iodo and CF₃ groups serve as handles for synthesizing cannabinoid receptor ligands. For example, substituting iodine with a 4-methoxyphenyl group via Pd-catalyzed coupling yields derivatives with high binding affinity .
- Materials Science : The electron-withdrawing CF₃ group enhances charge transport in organic semiconductors. Functionalize the core with electron-deficient moieties (e.g., cyano) to tune HOMO-LUMO levels for photovoltaic applications .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported fluorescence quantum yields for benzo[b]thiophene derivatives?
- Methodological Answer :
- Standardized Measurement : Ensure consistent solvent (e.g., anhydrous THF vs. aqueous buffers) and excitation wavelengths during photoluminescence studies.
- Aggregation Control : Use low-concentration solutions (≤10⁻⁵ M) to prevent aggregation-induced quenching, which artificially reduces quantum yields .
- Reference Calibration : Validate results against known standards (e.g., quinine sulfate for fluorescence quantum yield) to calibrate instrument sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
